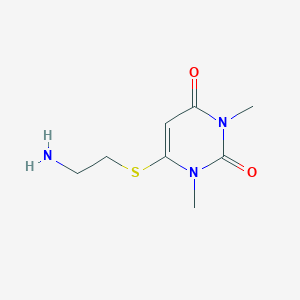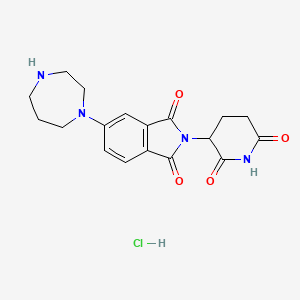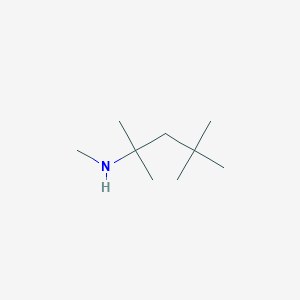
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with aminoethylsulfanyl and dimethyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione typically involves nucleophilic substitution reactions. One common method involves the reaction of halopyridines with ethanol as a solvent under microwave heating conditions. This approach allows for efficient nucleophilic substitution, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthesis using microwave heating can be applied to scale up the production. The use of ethanol as both a solvent and reagent, combined with microwave heating, offers a versatile and environmentally friendly approach to industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is facilitated by the presence of amino and sulfanyl groups, which act as nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The pyrimidine ring allows for substitution reactions, particularly at positions 2 and 4.
Common Reagents and Conditions
Ethanol: Used as a solvent and reagent in nucleophilic substitution reactions.
Microwave Heating: Enhances reaction efficiency and yield.
Major Products Formed
The primary product of nucleophilic substitution reactions involving this compound is the substituted pyrimidine derivative. Other products may include various substituted pyridines and pyrimidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminoethylsulfanyl group allows for strong binding to proteins and other biomolecules, facilitating its role in protein self-assembly and recognition . The compound’s unique structure enables it to participate in various biochemical pathways, although detailed studies on its specific molecular targets are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptakis-[6-deoxy-6-(2-aminoethylsulfanyl)]-β-cyclodextrin: A similar compound used in protein self-assembly and synthetic biology.
2-Aminoethylsulfanylpyridines: Compounds with similar functional groups used in medicinal chemistry and catalysis.
Uniqueness
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical properties and reactivity. Its ability to act as a ligand and participate in various biochemical processes makes it a valuable compound in multiple research fields.
Propriétés
Formule moléculaire |
C8H13N3O2S |
|---|---|
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
6-(2-aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2S/c1-10-6(12)5-7(14-4-3-9)11(2)8(10)13/h5H,3-4,9H2,1-2H3 |
Clé InChI |
PNENKRMTYKFFBF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=O)N(C1=O)C)SCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)

![5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13478958.png)
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)



